Norcarane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

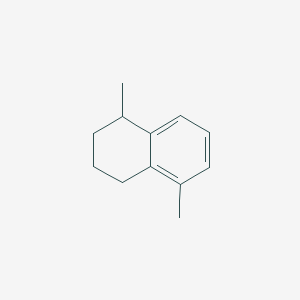

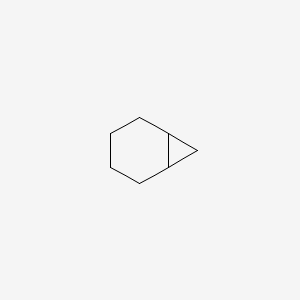

Norcarane, also known as bicyclo [4.1.0]heptane, is a colorless liquid . It is an organic compound that is prepared using the Simmons–Smith reaction, which involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .

Synthesis Analysis

Norcarane is synthesized using the Simmons–Smith reaction . In a study, ten norcaranes monosubstituted α to the cyclopropane were prepared in three-step, diastereoselective syntheses as advanced probes . Four of these compounds were examined in enzyme binding experiments to evaluate their potential as probe substrates .Molecular Structure Analysis

The molecular formula of Norcarane is C7H12 . Its average mass is 96.170 Da and its monoisotopic mass is 96.093903 Da .Chemical Reactions Analysis

Norcarane is a mechanistic probe of monooxygenase enzymes that can detect the presence of cationic or radical intermediates . It is used to determine the metalloenzyme and reaction mechanism used to oxidize alkanes .Physical And Chemical Properties Analysis

Norcarane has a molar mass of 96.173 g·mol−1 . It has a density of 0.914 g/ml . The boiling point of Norcarane is between 116 to 117 °C .Mechanism of Action

Safety and Hazards

When handling Norcarane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Substituted norcaranes are being developed as advanced probes for enzyme mechanisms . The addition of substituents around the bicycloheptane ring of the norcarane scaffold can assist in improving enzyme binding affinity and thus improve the regioselectivity of oxidation . This could lead to more effective use of norcarane in detecting the presence of cationic or radical intermediates in monooxygenase enzymes .

properties

CAS RN |

286-08-8 |

|---|---|

Product Name |

Norcarane |

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

bicyclo[4.1.0]heptane |

InChI |

InChI=1S/C7H12/c1-2-4-7-5-6(7)3-1/h6-7H,1-5H2 |

InChI Key |

WPHGSKGZRAQSGP-KNVOCYPGSA-N |

Isomeric SMILES |

C1CC[C@H]2C[C@H]2C1 |

SMILES |

C1CCC2CC2C1 |

Canonical SMILES |

C1CCC2CC2C1 |

synonyms |

norcarane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)

![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)